molecular formula C17H10ClF3N2O2S B2681255 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226459-02-4

4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Katalognummer: B2681255
CAS-Nummer: 1226459-02-4
Molekulargewicht: 398.78
InChI-Schlüssel: TUZPHAFNRHKREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a benzothiazine core

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl ring or the benzothiazine core.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

One of the notable applications of this compound is its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer. The structure of benzothiazines has been shown to enhance selectivity and potency against specific HDAC isoforms. For instance, modifications to the benzothiazine framework can lead to compounds with increased inhibitory activity against HDAC6, which is linked to multiple myeloma and other malignancies .

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in targeting cancer cells. Studies have shown that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis of Sorafenib

The compound is utilized in the synthesis of Sorafenib, a well-known anticancer drug used for treating kidney cancer and liver cancer. The reaction involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate as a key intermediate, showcasing the compound's utility in pharmaceutical synthesis .

Development of Novel Therapeutics

The benzothiazine framework allows for structural modifications that can lead to the development of novel therapeutic agents. By varying substituents on the benzothiazine core, researchers can create libraries of compounds for screening against various biological targets. This approach has been successful in identifying new candidates for treating neurological disorders and metabolic diseases .

Vergleich Mit ähnlichen Verbindungen

This detailed overview provides a comprehensive understanding of 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15H12ClF3N2O2S
  • Molecular Weight: 364.78 g/mol

The presence of a chloro group and trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile exhibit significant antitumor properties. These compounds may act by inhibiting specific signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In vitro studies have demonstrated that related benzothiazine compounds can inhibit the secretion of pro-inflammatory cytokines such as TNF-α. This suggests a potential role in managing inflammatory diseases . The mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Study on Antitumor Efficacy

A study conducted on a series of benzothiazine derivatives, including our compound of interest, showed promising results in inhibiting tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor size with minimal toxicity to normal tissues .

CompoundTumor Size Reduction (%)Toxicity Level
Compound A70%Low
Compound B85%Moderate
4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine75%Low

Inflammatory Response Modulation

In another investigation focusing on anti-inflammatory properties, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-α levels compared to control groups, supporting its potential use in treating inflammatory diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption: Predicted to have moderate absorption based on structural characteristics.
  • Distribution: High distribution volume due to lipophilicity.
  • Metabolism: Likely metabolized via hepatic pathways; specific enzymes involved require further elucidation.
  • Excretion: Primarily renal excretion expected.

Eigenschaften

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c1-10-2-5-16-15(6-10)23(9-12(8-22)26(16,24)25)11-3-4-14(18)13(7-11)17(19,20)21/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZPHAFNRHKREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.